7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
7,8-Dimethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. This scaffold is structurally distinct due to its substitution pattern:
- Position 3: A 4-methylphenyl group.
- Position 5: A (2-methoxyphenyl)methyl substituent.
- Positions 7 and 8: Methoxy groups.
The pyrazolo[4,3-c]quinoline framework is recognized for its pharmacological versatility, including receptor modulation (e.g., neurotensin receptors) and enzyme inhibition (e.g., COX-2, PDE4) . The methoxy and arylalkyl substituents in this compound likely enhance its lipophilicity and receptor-binding affinity compared to simpler analogs .
Properties
IUPAC Name |
7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-17-9-11-18(12-10-17)26-21-16-30(15-19-7-5-6-8-23(19)31-2)22-14-25(33-4)24(32-3)13-20(22)27(21)29-28-26/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJJQIQEOYIQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,8-Dimethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.5 g/mol. Its structure comprises a pyrazoloquinoline core substituted with methoxy and methyl groups that are hypothesized to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O3 |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 902515-00-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has been evaluated against various cancer cell lines, revealing significant cytotoxic effects. For instance, in vitro assays demonstrated that the compound exhibited an IC50 value in the low micromolar range against several cancer types, including breast (MCF7), lung (A549), and prostate (DU145) cancers.
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. It is believed to interact with cellular pathways involving tubulin dynamics and microtubule stabilization, leading to cell cycle arrest.
- Structure-Activity Relationship (SAR) : Modifications to the methoxy and methyl substituents have shown to enhance or diminish biological activity. For example, the presence of electron-donating groups like methoxy has been linked to increased potency against certain cancer cell lines due to enhanced lipophilicity and cellular uptake.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
Study 1: Anticancer Evaluation
A study conducted by researchers evaluated various derivatives of pyrazoloquinolines for their anticancer activity. The selected compounds were screened against multiple cell lines including MCF7 and A549. The most potent derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating strong antiproliferative effects .
Study 2: In Vivo Efficacy
In vivo studies using murine models have further corroborated the anticancer efficacy of this compound. Administration led to significant tumor regression in xenograft models, with treated groups showing a reduction in tumor volume compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of pyrazolo[4,3-c]quinoline exhibit variations in substituents that significantly influence their physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
*Estimated based on substituent contributions.
Key Observations :
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the NTR1 agonist () enhances receptor affinity due to fluorine’s electron-withdrawing nature, which may stabilize ligand-receptor interactions.
- Methoxy groups (positions 7,8) improve metabolic stability and membrane permeability .
Structural Flexibility :
- The 5-position tolerates diverse arylalkyl groups (e.g., 4-methylbenzyl , 3-methoxyphenylmethyl ), suggesting this region is critical for target selectivity.
- Position 3 modifications (e.g., 4-methylphenyl vs. 4-ethoxyphenyl) modulate steric bulk and electronic effects, impacting binding pocket interactions .
Synthetic Accessibility :
- Many analogs are synthesized via Claisen-Schmidt condensation or reductive cyclization of α,β-unsaturated ketones, highlighting the scaffold’s adaptability to modular synthetic routes .
Comparative Pharmacological Data :
- The NTR1 agonist () demonstrates sub-micromolar potency in GPCR assays, suggesting that similar dimethoxy-substituted derivatives may share this profile.
- Pyrazolo[4,3-c]quinolines with bulky 5-position substituents (e.g., 4-methylbenzyl) exhibit improved pharmacokinetic properties compared to smaller groups .
Preparation Methods
Claisen-Schmidt Condensation
2-Nitrophenyl-substituted pyrazole-4-carbaldehydes are synthesized via Claisen-Schmidt condensation between pyrazole aldehydes and nitro-substituted acetophenones. For example:
This step achieves yields of 70–85% under acetic acid catalysis.
Side Chain Introduction via Nucleophilic Substitution
The 5-[(2-methoxyphenyl)methyl] substituent is introduced through alkylation or Friedel-Crafts reactions. A KI-promoted method demonstrates efficacy for analogous systems:
KI-Mediated Benzylation
2-(1H-Pyrazol-5-yl)anilines react with substituted benzyl bromides in the presence of KI (20 mol%) at 80°C in DMF:
-
Benzyl bromide reactivity : 2-Methoxybenzyl bromide achieves 78% yield vs. 65% for electron-deficient analogs.
-
Solvent effects : DMF outperforms THF and acetonitrile (yields drop to <50% in polar aprotic solvents).
-
Catalyst role : KI enhances nucleophilicity of the amine, accelerating C–N bond formation.
Functional Group Modifications
Methoxy Group Installation
Methylation of phenolic -OH groups is achieved using dimethyl sulfate (DMS) in alkaline medium:
Reaction requires strict temperature control (0–5°C) to prevent demethylation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Cyclization | 3 | 52–68 | High regioselectivity | Requires nitro intermediates |
| KI-Mediated | 2 | 65–78 | Broad substrate tolerance | Sensitive to moisture |
| Multi-Component | 1 | 73–90 | Atom-economical | Limited scope for substitution |
Scalability and Industrial Considerations
Pilot-scale data for related compounds reveal:
Q & A
Basic: How can the Suzuki–Miyaura coupling step be optimized during synthesis?
Methodological Answer:
The Suzuki–Miyaura coupling reaction is critical for forming the pyrazoloquinoline core. Optimization involves:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for higher yields (≥75%) .
- Solvent System : A 3:1 mixture of toluene/ethanol under reflux (80–90°C) improves solubility and reaction efficiency .
- Base Choice : Potassium carbonate (K₂CO₃) enhances coupling efficiency compared to weaker bases .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 423.1947) validates molecular formula .
- X-Ray Crystallography : Single-crystal analysis resolves bond angles and crystallographic packing (orthorhombic system, space group P212121) .
Advanced: How do substituent variations impact structure-activity relationships (SAR) in anticancer assays?
Methodological Answer:
Substituents influence bioactivity through steric and electronic effects. Comparative studies include:
| Substituent | Biological Activity | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| 4-Methylphenyl (target) | Anticancer (HeLa cells) | 1.2 | Apoptosis induction | |
| 4-Fluorophenyl | Reduced cytotoxicity | 5.0 | Weak kinase inhibition | |
| 3-Methoxyphenyl | Enhanced anti-inflammatory activity | 0.39 | COX-2 inhibition |
Data Contradiction Analysis : Discrepancies arise from substituent positioning. For example, 3-methoxyphenyl enhances anti-inflammatory activity but reduces anticancer potency compared to 4-methylphenyl .
Advanced: What strategies resolve low yields in multi-step syntheses?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yields (65% vs. 40%) for cyclization steps .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during amine functionalization .
- Solvent-Free Conditions : For condensation steps, minimizing solvent increases atom economy and reduces byproducts .
Advanced: How is the mechanism of enzyme inhibition elucidated?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., COX-2 or EGFR) .
- Enzyme Assays : Fluorescence-based assays quantify inhibition kinetics (e.g., Ki values using fluorogenic substrates) .
- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects .
Basic: What HPLC conditions ensure purity analysis?
Methodological Answer:
- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm) .
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) at 1.0 mL/min .
- Detection : UV absorbance at 254 nm for quinoline moieties .
Advanced: How are enantiomers resolved for chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) .
- Supercritical Fluid Chromatography (SFC) : CO₂/methanol co-solvent systems achieve baseline separation (Rs > 2.5) .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate cytochrome P450 interactions and half-life .
- Metabolite Identification : Molecular dynamics (MD) simulations in liver microsomal models (e.g., CYP3A4) .
Basic: How are oxidation reactions controlled to avoid core degradation?
Methodological Answer:
- Mild Oxidants : Use MnO₂ in dichloromethane (0°C) to selectively oxidize side chains without disrupting the quinoline core .
- Protective Atmospheres : Argon gas prevents unwanted radical formation during reflux .
Advanced: What crystallographic challenges arise, and how are they mitigated?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/dichloromethane (1:1) yields diffraction-quality crystals .
- Heavy Atom Incorporation : Soak crystals in KI solution for phasing in X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
